molecular formula C19H19N5O3 B11255256 N-(2-ethoxyphenyl)-7-(furan-2-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

N-(2-ethoxyphenyl)-7-(furan-2-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11255256
M. Wt: 365.4 g/mol
InChI Key: MSEOMLAGKUVCSV-UHFFFAOYSA-N
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Description

N-(2-ETHOXYPHENYL)-7-(FURAN-2-YL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of an ethoxyphenyl group, a furan ring, and a triazolopyrimidine core

Preparation Methods

The synthesis of N-(2-ETHOXYPHENYL)-7-(FURAN-2-YL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:

    Formation of the triazolopyrimidine core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazolopyrimidine ring system.

    Introduction of the furan ring: The furan ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Attachment of the ethoxyphenyl group: The ethoxyphenyl group is typically introduced via a nucleophilic substitution reaction.

    Final assembly: The final step involves the coupling of the intermediate compounds to form the desired product.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

N-(2-ETHOXYPHENYL)-7-(FURAN-2-YL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can occur at the triazolopyrimidine core, resulting in the formation of dihydro derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

N-(2-ETHOXYPHENYL)-7-(FURAN-2-YL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(2-ETHOXYPHENYL)-7-(FURAN-2-YL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The triazolopyrimidine core is known to interact with nucleic acids and proteins, influencing various biological pathways. The ethoxyphenyl and furan groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

N-(2-ETHOXYPHENYL)-7-(FURAN-2-YL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE can be compared with other triazolopyrimidine derivatives, such as:

These compounds share structural similarities but differ in their substituents and functional groups, leading to variations in their chemical and biological properties

Properties

Molecular Formula

C19H19N5O3

Molecular Weight

365.4 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-7-(furan-2-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C19H19N5O3/c1-3-26-14-8-5-4-7-13(14)23-18(25)16-12(2)22-19-20-11-21-24(19)17(16)15-9-6-10-27-15/h4-11,17H,3H2,1-2H3,(H,23,25)(H,20,21,22)

InChI Key

MSEOMLAGKUVCSV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(NC3=NC=NN3C2C4=CC=CO4)C

Origin of Product

United States

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